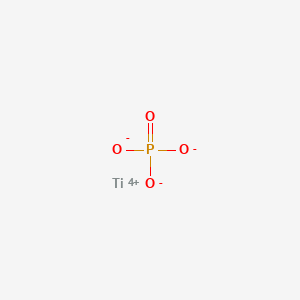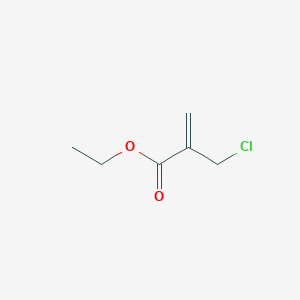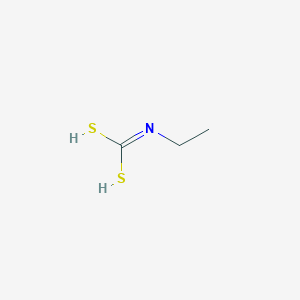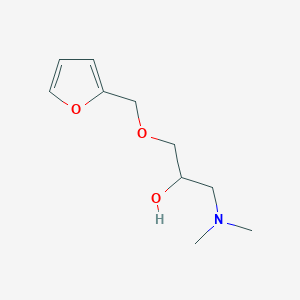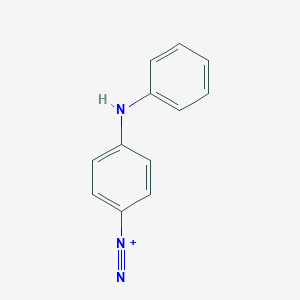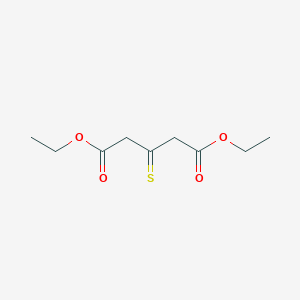
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBTA and has a molecular weight of 535.05 g/mol. The following paper will discuss the synthesis method of DBTA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of DBTA is not fully understood. However, it has been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition leads to the accumulation of glycosylated compounds, which can have various biological effects.
Biochemical and Physiological Effects
DBTA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. DBTA has also been reported to have anti-inflammatory and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DBTA in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for use in various experiments. However, one limitation of using DBTA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of DBTA in various fields of scientific research are vast. Some future directions for research could include further investigation into its anti-cancer properties and its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on developing new synthetic routes for DBTA and its derivatives, as well as exploring its potential as a glycosyl donor in the synthesis of complex oligosaccharides.
Conclusion
In conclusion, 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate, or DBTA, is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of DBTA could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of DBTA involves the reaction of 1,6-dibromo-1,6-dideoxygalactitol with acetic anhydride and pyridine under reflux conditions. The product is then purified using column chromatography to obtain DBTA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DBTA has shown potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. DBTA has also been used as a glycosyl donor in the synthesis of oligosaccharides.
Eigenschaften
CAS-Nummer |
15410-52-3 |
|---|---|
Produktname |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Molekularformel |
C14H20Br2O8 |
Molekulargewicht |
476.11 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14- |
InChI-Schlüssel |
UKPLTNPGLVFJHC-LVEBTZEWSA-N |
Isomerische SMILES |
CC(=O)O[C@H](CBr)[C@@H]([C@@H]([C@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



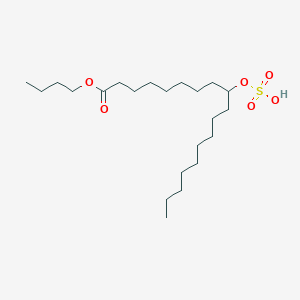
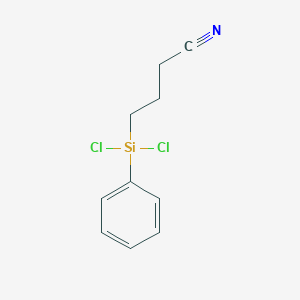
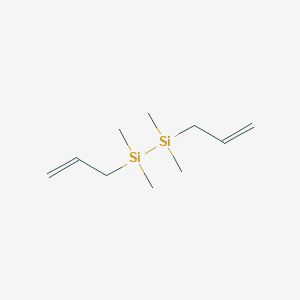
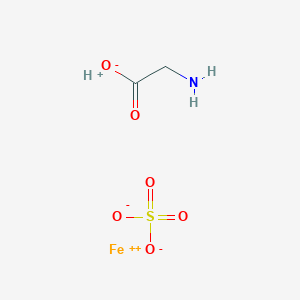
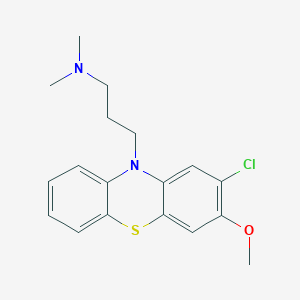
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
